molecular formula C10H9ClN2S B1197872 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine CAS No. 82632-77-7

4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine

Cat. No.: B1197872
CAS No.: 82632-77-7
M. Wt: 224.71 g/mol
InChI Key: IEJGVSUOFMBPJU-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted with a 4-chlorophenyl group at position 4 and a methyl group at position 5. The compound’s activity is influenced by its substituents, which alter electronic, steric, and pharmacokinetic properties. This article compares its structural, physicochemical, and biological features with closely related analogs.

Properties

IUPAC Name

4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c1-6-9(13-10(12)14-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJGVSUOFMBPJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349856
Record name 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine
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URL https://comptox.epa.gov/dashboard/DTXSID10349856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82632-77-7
Record name 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-(4-chlorophenyl)-5-methylthiazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized under acidic conditions to yield the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Applications

The antimicrobial properties of 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine have been extensively studied. Research indicates that derivatives of thiazole compounds exhibit significant activity against various bacterial and fungal strains.

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with chlorinated phenyl groups showed enhanced antibacterial activity. Specifically, the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 25 to 50 μg/mL .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMIC (μg/mL)Activity Type
This compoundS. aureus25Antibacterial
This compoundE. coli50Antibacterial
Other Thiazole DerivativesCandida albicans32Antifungal

Anticancer Applications

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against cancer cell lines.

Case Study: Cytotoxicity Evaluation

In vitro studies assessed the cytotoxicity of this compound against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that the compound induced significant cell cycle arrest and apoptosis in cancer cells, with IC50 values as low as 2.32 µg/mL for certain derivatives . The mechanism was linked to an increase in the Bax/Bcl-2 ratio, promoting apoptosis.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)Mechanism of Action
This compoundMCF-72.32Induces apoptosis
This compoundHepG23.21Cell cycle arrest at G2/M

Anti-inflammatory Applications

Another significant application of this compound is its anti-inflammatory properties. Thiazole derivatives have been shown to reduce inflammation in various models.

Case Study: In Vivo Anti-inflammatory Effects

Research has demonstrated that this compound can inhibit inflammatory pathways in animal models, leading to reduced edema and pain relief. The anti-inflammatory effects were assessed using carrageenan-induced paw edema models, where the compound significantly decreased swelling compared to control groups .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Comparison

Core Heterocycle Variations

  • 1,3-Thiazole vs. 1,2,4-Thiadiazole: While the target compound contains a 1,3-thiazole ring, 3-(4-chlorophenyl)-1,2,4-thiadiazol-5-amine (CAS 19922-07-7) features a 1,2,4-thiadiazole core.

Substituent Modifications

Position 4 (Thiazole Ring) :
  • 4-(4-Chlorophenyl) : Present in the target compound.
  • 4-(2,4-Dichlorophenyl) : In 4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine (CAS 188120-61-8), dual chlorine atoms increase lipophilicity (logP) and may improve membrane permeability .
Position 5 (Thiazole Ring) :
  • 5-Methyl : Common in the target compound and analogs.
  • 5-Ethyl : 4-(4-Chlorophenyl)-5-ethyl-1,3-thiazol-2-amine (CAS 313533-99-2) has enhanced hydrophobicity, which may prolong metabolic half-life .
Position 2 (Amine Group) :

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents logP* (Predicted)
4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine C₁₀H₉ClN₂S 224.71 4-ClPh, 5-Me 3.2
4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine C₁₀H₈Cl₂N₂S 259.15 2,4-diClPh, 5-Me 3.8
4-(3-Chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine C₁₁H₁₁ClN₂S 238.73 3-Cl-4-MePh, 5-Me 3.5
4-(4-Chlorophenyl)-5-ethyl-1,3-thiazol-2-amine C₁₁H₁₁ClN₂S 238.74 4-ClPh, 5-Et 3.6
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine C₈H₆ClN₃S 211.67 1,2,4-thiadiazole, 4-ClPh 2.9

*logP estimated using fragment-based methods.

Crystallographic Insights

  • Planarity and Packing : The thiazole ring in analogs like (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine is nearly planar (mean deviation: 0.0042 Å), favoring π-π stacking in crystal lattices . Isostructural compounds (e.g., ) with triclinic symmetry exhibit similar conformations, highlighting the role of substituents in dictating packing efficiency .

Biological Activity

4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This compound exhibits potential therapeutic applications due to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes.

Chemical Structure and Properties

The molecular formula of this compound is C10H9ClN2S, with a molecular weight of approximately 224.71 g/mol. The thiazole ring, along with the chlorophenyl and methyl groups, contributes to its unique reactivity and biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The mechanism of action is believed to involve the inhibition of essential enzymes or metabolic pathways in microorganisms. For instance, studies have shown effectiveness against Staphylococcus aureus and other gram-positive bacteria, suggesting its potential as a therapeutic agent in treating infections .

Microorganism Activity
Staphylococcus aureusEffective
Chromobacterium violaceumEffective
Escherichia coliModerate

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for its anticancer properties. Several studies have reported that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, compounds derived from this structure have shown IC50 values ranging from 0.36 to 0.86 μM in inhibiting cancer cell proliferation .

Case Studies

  • Tubulin Inhibition : A study demonstrated that certain thiazole derivatives inhibited tubulin polymerization, disrupting microtubule dynamics crucial for cancer cell division. This suggests a mechanism similar to known chemotherapeutics like colchicine .
  • Dual Enzyme Inhibition : Another study highlighted the compound's ability to inhibit both DNase I and lipoxygenase (5-LO), with IC50 values in the nanomolar range for 5-LO inhibition, indicating potential anti-inflammatory and anticancer properties .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins. These studies reveal that the compound can effectively bind to active sites of enzymes involved in critical metabolic pathways, which may explain its observed biological activities .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents to enhance biological activity. Derivatives with different functional groups have been explored to optimize their pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine, and what analytical techniques are used for characterization?

  • Synthesis : The compound is typically synthesized via cyclization of thiourea analogues or condensation reactions. For example, halogenated thiazol-2-amine derivatives are prepared using thiourea precursors under controlled conditions, followed by cyclization with reagents like phosphorus oxychloride .
  • Characterization : X-ray crystallography is critical for confirming molecular geometry (e.g., bond angles, substituent positions) . Spectral methods, including IR, 1^1H/13^{13}C NMR, and mass spectrometry, validate structural integrity and purity .

Q. How can researchers design experiments to optimize the synthesis yield of this compound?

  • Use statistical Design of Experiments (DOE) to identify critical variables (e.g., temperature, reagent stoichiometry). For instance, factorial designs minimize trial-and-error by systematically varying parameters and analyzing interactions .
  • Reaction optimization may involve adjusting solvent systems (e.g., polar aprotic solvents for cyclization) or catalyst loading to enhance efficiency .

Q. What are the standard protocols for evaluating the compound's biological activity in vitro?

  • Antimicrobial Assays : Screen against Mycobacterium tuberculosis using microplate Alamar Blue assays (MIC determination) .
  • Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess inhibitory concentrations (IC50_{50}) .
  • Enzyme Inhibition : Evaluate activity against targets like human carbonic anhydrase isoenzymes (hCA I/II) via spectrophotometric methods .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this thiazol-2-amine derivative?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict regioselectivity in substitution reactions .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to rationalize structure-activity relationships (SAR) .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Meta-Analysis : Compare assay conditions (e.g., pH, cell line variability) and structural modifications (e.g., substituent effects on the thiazole ring). For example, 4-methoxy vs. 4-chloro substituents significantly alter antitubercular potency due to electronic and steric factors .
  • Dose-Response Reassessment : Validate discrepancies using orthogonal assays (e.g., isothermal titration calorimetry vs. fluorescence-based binding) .

Q. What recent advancements in spectroscopic techniques enhance structural analysis of such compounds?

  • Dynamic NMR : Resolve conformational equilibria in solution (e.g., hindered rotation of the 4-chlorophenyl group) .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular formulas and fragmentation pathways for novel derivatives .
  • Single-Crystal X-ray Diffraction : Advanced synchrotron sources enable rapid determination of complex crystal structures, even for low-symmetry polymorphs .

Methodological Tables

Table 1 : Key Synthetic Pathways and Yields

PrecursorReagents/ConditionsYield (%)Reference
Thiourea analoguePOCl3_3, 120°C, 6h65–78
Pyrazole acyl thioureaNH4_4SCN, EtOH, reflux72–85

Table 2 : Biological Activity Data

Assay TypeTarget/ModelIC50_{50}/MICReference
AntitubercularM. tuberculosis H37Rv2.5–12.8 µM
CytotoxicityHeLa cells8.3–34.6 µM
hCA II InhibitionRecombinant enzyme45–82 nM

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